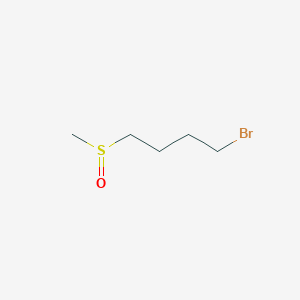

1-Bromo-4-methanesulfinylbutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H11BrOS |

|---|---|

Molecular Weight |

199.11 g/mol |

IUPAC Name |

1-bromo-4-methylsulfinylbutane |

InChI |

InChI=1S/C5H11BrOS/c1-8(7)5-3-2-4-6/h2-5H2,1H3 |

InChI Key |

CNLFAIKRXWFPEM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)CCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 4 Methanesulfinylbutane and Analogous Bifunctional Alkyl Sulfoxides

Oxidation of 1-Bromo-4-(methylthio)butane

The synthesis of sulfoxides from thioethers is a well-established transformation in organic chemistry. A variety of oxidizing agents can be employed for this purpose, with the key challenge being the prevention of over-oxidation to the corresponding sulfone.

A general, plausible reaction scheme is as follows:

CH₃-S(O)-(CH₂)₄-Br + Nu⁻ → CH₃-S(O)-(CH₂)₄-Nu + Br⁻

CH₃-S(O)-(CH₂)₄-Br + [O] → CH₃-S(O)₂-(CH₂)₄-Br

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Methanesulfinylbutane

Reactivity Profiles at the Primary Alkyl Bromide Center

The primary alkyl bromide in 1-Bromo-4-methanesulfinylbutane is a key site for a variety of chemical transformations. Its reactivity is influenced by the nature of the attacking species, the reaction conditions, and the presence of the distant sulfinyl group.

Nucleophilic Substitution Reactions (SN1, SN2 Pathways) and Regioselectivity

Nucleophilic substitution reactions at the primary carbon bearing the bromine atom are fundamental to the reactivity of this compound. These reactions can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). youtube.com

The SN2 pathway is generally favored for primary alkyl halides. masterorganicchemistry.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com This process leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.comlibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For this compound, the lack of steric hindrance around the primary carbon makes it a good candidate for SN2 reactions. masterorganicchemistry.com

The SN1 pathway , in contrast, is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com SN1 reactions are more common for tertiary alkyl halides due to the stability of the resulting tertiary carbocations. masterorganicchemistry.comyoutube.com For a primary alkyl halide like this compound, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway less likely under most conditions. masterorganicchemistry.commasterorganicchemistry.com

Regioselectivity in these reactions is high, with the nucleophile preferentially attacking the carbon atom directly bonded to the bromine. The presence of the methanesulfinyl group is unlikely to alter this regioselectivity for direct substitution at the primary center.

| Factor | SN2 Reaction | SN1 Reaction |

| Substrate Structure | Favored for primary alkyl halides. masterorganicchemistry.com | Favored for tertiary alkyl halides. masterorganicchemistry.com |

| Mechanism | Single concerted step. youtube.com | Two-step with carbocation intermediate. masterorganicchemistry.com |

| Rate Law | Second-order: rate = k[Substrate][Nucleophile]. youtube.com | First-order: rate = k[Substrate]. masterorganicchemistry.com |

| Stereochemistry | Inversion of configuration. libretexts.org | Racemization (mixture of inversion and retention). masterorganicchemistry.com |

| Nucleophile | Requires a strong nucleophile. | Can proceed with weak nucleophiles. youtube.com |

Elimination Reactions (E1, E2 Pathways) and Competing Processes

In addition to substitution, this compound can undergo elimination reactions, leading to the formation of an alkene. These reactions also primarily follow two mechanistic pathways: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular). iitk.ac.in

The E2 pathway is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, while the leaving group departs simultaneously. leah4sci.com This reaction requires a strong base. leah4sci.com The stereochemistry of the E2 reaction is typically anti-periplanar, meaning the hydrogen and the leaving group are on opposite sides of the C-C bond. iitk.ac.in

The E1 pathway is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. masterorganicchemistry.comiitk.ac.in In the second step, a weak base removes a proton from an adjacent carbon to form a double bond. masterorganicchemistry.com E1 reactions often compete with SN1 reactions because they share the same initial step. iitk.ac.in

Competition between substitution and elimination is a key aspect of the reactivity of alkyl halides. The outcome is influenced by several factors:

Nature of the Nucleophile/Base: Strong, non-bulky nucleophiles favor SN2 reactions. Strong, bulky bases favor E2 reactions. masterorganicchemistry.com Weak nucleophiles/bases can lead to a mixture of SN1 and E1 products, particularly with secondary and tertiary substrates. youtube.com For a primary substrate like this compound, SN2 is generally favored over E2 unless a sterically hindered, strong base is used. masterorganicchemistry.com

Temperature: Higher temperatures tend to favor elimination over substitution. leah4sci.com

| Factor | E2 Reaction | E1 Reaction |

| Substrate Structure | Can occur with primary, secondary, or tertiary alkyl halides. | Favored for tertiary and secondary alkyl halides. masterorganicchemistry.com |

| Mechanism | Single concerted step. leah4sci.com | Two-step with carbocation intermediate. masterorganicchemistry.comiitk.ac.in |

| Rate Law | Second-order: rate = k[Substrate][Base]. | First-order: rate = k[Substrate]. masterorganicchemistry.com |

| Base Strength | Requires a strong base. leah4sci.com | Can proceed with a weak base. iitk.ac.in |

| Stereochemistry | Requires an anti-periplanar arrangement of H and the leaving group. iitk.ac.in | No specific stereochemical requirement for the proton removal. |

Radical Mediated Reactions Involving C-Br Bond Homolysis

The carbon-bromine bond in this compound can undergo homolytic cleavage, where the two electrons in the bond are distributed equally between the carbon and bromine atoms, forming a carbon radical and a bromine radical. This process is typically initiated by heat or light. The resulting bromine radical can participate in chain reactions. For instance, it can add to unsaturated C-C bonds, such as those in alkynes, to generate vinyl radicals. These intermediates can then react further, for example, with allyl bromides in an SH2' reaction to form diene products and regenerate a bromine radical, thus propagating the radical chain.

Transformations and Reactivity at the Methanesulfinyl Moiety

The methanesulfinyl (sulfoxide) group is the second reactive center in the molecule, offering a different set of potential transformations.

Pummerer Rearrangement and Related Alpha-Functionalizations

Oxidation to Sulfones and Selective Reduction to Sulfides

The methanesulfinyl group can be readily oxidized to a methanesulfonyl (sulfone) group. This transformation can be achieved using various oxidizing agents. For example, the oxidation of a similar compound, 4-bromothioanisole, to 4-bromophenyl methyl sulfone has been accomplished with sodium periodate (B1199274) in the presence of a ruthenium catalyst. chemicalbook.com

Conversely, the selective reduction of the sulfoxide (B87167) to a sulfide (B99878) (thioether) is also a possible transformation, although specific reagents for this particular substrate were not detailed in the search results. This reduction would remove the oxygen atom from the sulfur, altering the electronic properties and reactivity of this functional group.

| Transformation | Reagents/Conditions | Product Functional Group |

| Oxidation | e.g., Sodium periodate, Ru catalyst chemicalbook.com | Sulfone (-SO2-) |

| Reduction | General reducing agents | Sulfide (-S-) |

Lewis Basicity and Ligand Properties of the Sulfoxide Group

The sulfoxide group in this compound is a key determinant of its chemical behavior, acting as a soft Lewis base. The lone pair of electrons on the sulfur atom allows it to coordinate with various metal centers, enabling its use as a ligand in coordination chemistry. The oxygen atom, with its partial negative charge, can also participate in coordination, although it is a harder Lewis basic site. This dual-coordination capability allows the sulfoxide to act as a bridging ligand, influencing the geometry and reactivity of resulting metal complexes. The electronic properties of the substituents on the sulfur atom modulate the Lewis basicity; in this case, the methyl and the bromo-substituted butyl groups influence the electron density on the sulfur and oxygen atoms, thereby affecting its coordinating ability.

Intramolecular Cyclization and Rearrangement Phenomena

Neighboring group participation (NGP), also known as anchimeric assistance, is a significant phenomenon in the reactions of this compound. wikipedia.org This process involves the intramolecular interaction of a reaction center with a lone pair of electrons from an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org For NGP to occur, the participating group must be suitably positioned to attack the reaction center, and its intramolecular attack must be kinetically more favorable than the attack by an external nucleophile. smartstartinstitute.com

In the case of this compound, the sulfoxide group can act as an internal nucleophile. The lone pair of electrons on the sulfur atom can attack the carbon atom bearing the bromine, displacing the bromide ion and forming a cyclic sulfonium (B1226848) ion intermediate. libretexts.org This intramolecular S_N2 reaction is often much faster than the direct attack of an external nucleophile, leading to a significant rate enhancement. wikipedia.orglibretexts.org The formation of a five-membered ring in this case is kinetically favored over other ring sizes. smartstartinstitute.com

The consequence of NGP is often the retention of stereochemistry at the reaction center. smartstartinstitute.comnih.gov This occurs through a double inversion mechanism: the first inversion happens during the formation of the cyclic intermediate, and the second occurs when an external nucleophile attacks the intermediate, breaking the ring. smartstartinstitute.comnih.gov

The rate of hydrolysis for compounds with a participating sulfur group can be dramatically faster than for analogous compounds without it. For instance, β-chlorosulphides hydrolyze thousands of times faster than their ether analogues, a clear indication of NGP by the sulfur atom. smartstartinstitute.com Similarly, Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than CH₃-CH₂-CH₂-Cl. wikipedia.org This highlights the potent ability of a neighboring sulfur-containing group to accelerate substitution reactions.

Remote functional group interactions refer to the influence of a functional group on a reaction center that is separated by several bonds. In this compound, the sulfoxide group can influence the reactivity at the bromine-bearing carbon atom, even though they are separated by a four-carbon chain. This can occur through space, where the flexible alkyl chain allows the sulfoxide group to come into proximity with the reaction center, facilitating the neighboring group participation described above.

In more complex systems, molecular-level communication between distant functional groups can control reaction pathways and selectivity. nih.gov This can be influenced by the structure of the molecule and the reaction environment. For instance, the confinement of molecules within the pores of a metal-organic framework (MOF) can alter the relative reactivities of functional groups by forcing them into proximity. chemrxiv.orgrsc.org While not directly studied for this compound, these principles suggest that its reactivity can be influenced by such long-range interactions, especially in constrained environments or in molecules with specific three-dimensional structures.

Influence of Reaction Environment on Reaction Pathways and Selectivity

The choice of solvent can have a profound impact on the rates and outcomes of reactions involving this compound. Solvent polarity, as measured by the dielectric constant, can influence reaction rates by differentially solvating the reactants and the transition state. chemrxiv.org For reactions proceeding through a charged or highly polar transition state, such as the S_N1-like formation of the cyclic sulfonium ion, polar protic solvents can stabilize the transition state, thereby accelerating the reaction. Conversely, in some S_N2 reactions, polar solvents may better solvate the reactant nucleophiles, decreasing their reactivity and slowing the reaction. chemrxiv.org

Hydrogen bonding between the solvent and the sulfoxide oxygen can also play a critical role. Solvents capable of hydrogen bonding can stabilize the ground state of the sulfoxide, potentially altering the energy barrier for subsequent reactions. In some cases, the ability of the solvent to form hydrogen bonds with the transition state can lead to significant rate acceleration. chemrxiv.org

The table below illustrates the general effect of solvent properties on reaction rates for substitution reactions.

| Solvent Property | Effect on S_N1 Reactions | Effect on S_N2 Reactions |

| Increasing Polarity | Generally increases rate by stabilizing the carbocation intermediate. | Effect varies; can decrease rate by solvating the nucleophile. |

| Increasing Protic Nature | Increases rate by solvating the leaving group. | Can decrease rate by solvating the nucleophile. |

| Increasing Dielectric Constant | Generally increases rate. | Effect is variable depending on the specific reaction. chemrxiv.org |

Various catalytic strategies can be employed to activate this compound for specific chemical transformations. Lewis acids can be used to activate the sulfoxide group, making it a better leaving group or promoting rearrangements. By coordinating to the sulfoxide oxygen, a Lewis acid can increase the electrophilicity of the sulfur atom, facilitating nucleophilic attack.

In the context of substitution reactions, phase-transfer catalysis could be utilized when reacting this compound with a water-soluble nucleophile. The phase-transfer catalyst would shuttle the nucleophile into the organic phase where the reaction occurs.

For transformations involving the carbon chain, such as C-H activation, transition metal catalysis is a powerful tool. While specific examples for this compound are not prevalent, general principles of remote functionalization catalyzed by metals like palladium, rhodium, or iridium could be applied. baranlab.org These catalysts can direct reactions to specific sites on the alkyl chain through coordination with the sulfoxide group, which acts as a directing group. This approach can enable the selective functionalization of otherwise unreactive C-H bonds.

Stereochemical Aspects and Control in 1 Bromo 4 Methanesulfinylbutane Chemistry

Inherent Chirality of the Sulfoxide (B87167) Stereocenter

The chirality of 1-bromo-4-methanesulfinylbutane originates from the sulfoxide group. A sulfoxide is a functional group consisting of a sulfur atom bonded to an oxygen atom and two carbon atoms. The sulfur atom in a sulfoxide possesses a lone pair of electrons, resulting in a tetrahedral electron-pair geometry and a trigonal pyramidal molecular shape. wikipedia.org When the two organic substituents attached to the sulfur atom are different, as is the case in this compound (a methyl group and a 4-bromobutyl group), the sulfur atom becomes a stereocenter. wikipedia.org

The two enantiomers of this compound, (R)-1-bromo-4-methanesulfinylbutane and (S)-1-bromo-4-methanesulfinylbutane, are non-superimposable mirror images of each other. The distinct spatial arrangement of the methyl group, the 4-bromobutyl group, the oxygen atom, and the lone pair of electrons around the sulfur atom is the source of this chirality. nih.govillinois.edu

Table 1: Substituents on the Sulfoxide Stereocenter in this compound

| Substituent 1 | Substituent 2 | Substituent 3 (Implicit) |

| Methyl group (-CH₃) | 4-Bromobutyl group (- (CH₂)₄Br) | Lone pair of electrons |

This table illustrates the different groups attached to the sulfur atom, which, along with the oxygen atom, create the chiral center.

Stereoselective Transformations of the Alkyl Bromide Center

The presence of a chiral sulfoxide in this compound can significantly influence the stereochemical outcome of reactions at the alkyl bromide center. For instance, in a nucleophilic substitution reaction, the chiral sulfoxide can direct the incoming nucleophile to preferentially attack from one face of the molecule over the other. This would result in the formation of two diastereomeric products in unequal amounts.

While specific studies on this compound are not available, research on other chiral sulfoxides has demonstrated their utility as chiral auxiliaries in controlling stereoselectivity. illinois.edu The lone pair of electrons and the oxygen atom of the sulfoxide group can coordinate with reagents, creating a sterically hindered environment that favors a specific reaction pathway.

Table 2: Hypothetical Stereoselective Nucleophilic Substitution

| Starting Material | Reagent | Potential Products | Expected Outcome |

| (R)-1-Bromo-4-methanesulfinylbutane | Nu⁻ | (R,R)-Product and (R,S)-Product | Diastereomeric excess of one product |

| (S)-1-Bromo-4-methanesulfinylbutane | Nu⁻ | (S,S)-Product and (S,R)-Product | Diastereomeric excess of one product |

This table conceptualizes the expected outcome of a nucleophilic substitution on an enantiomerically pure starting material, leading to diastereomeric products.

Diastereoselective and Enantioselective Reactions of this compound

Enantiomerically pure this compound can serve as a valuable chiral building block in asymmetric synthesis. The sulfinyl group can act as a chiral directing group, influencing the stereochemistry of reactions at other positions in the molecule. For example, the formation of a carbanion at the carbon alpha to the sulfoxide would be highly diastereoselective, allowing for subsequent stereocontrolled carbon-carbon bond formation. researchgate.net

Furthermore, this compound can be a substrate in enantioselective reactions catalyzed by external chiral catalysts. For example, a kinetic resolution could be employed where a chiral catalyst selectively reacts with one enantiomer of racemic this compound, leaving the other enantiomer unreacted and thus enantiomerically enriched. The synthesis of chiral sulfoxides through the asymmetric oxidation of sulfides is a well-established methodology, often employing chiral titanium complexes or enzymatic systems. rsc.orgnih.gov

Configurational Stability and Potential for Racemization

Chiral sulfoxides are generally configurationally stable at room temperature. The energy barrier for the pyramidal inversion of the sulfur stereocenter is substantial, typically in the range of 35 to 42 kcal/mol, which means that racemization does not readily occur under normal conditions. wikipedia.orgillinois.edu Temperatures exceeding 200°C are often required to induce thermal racemization. illinois.eduacs.orgnih.gov

However, racemization can be facilitated under certain conditions. Exposure to strong acids, bases, or certain radical transfer reagents can lower the inversion barrier. illinois.edu Additionally, photoracemization in the presence of a photosensitizer is a known phenomenon for chiral alkyl aryl sulfoxides. acs.orgnih.gov This process often involves the formation of a sulfoxide radical cation intermediate. nih.gov While the photoracemization of this compound has not been specifically studied, it is a potential pathway for the loss of enantiomeric purity if the molecule is subjected to photochemical conditions.

Table 3: General Conditions Affecting Configurational Stability of Chiral Sulfoxides

| Condition | Effect on Chirality | Reference |

| Ambient Temperature | Stable | wikipedia.orgillinois.edu |

| High Temperature (>200°C) | Racemization | illinois.eduacs.orgnih.gov |

| Strong Acids/Bases | Potential for Racemization | illinois.edu |

| Photoirradiation (with sensitizer) | Racemization | acs.orgnih.gov |

This table summarizes the general stability of chiral sulfoxides under various conditions, which is expected to apply to this compound.

Self-Disproportionation of Enantiomers (SDE) in Enantioenriched Samples

The self-disproportionation of enantiomers (SDE) is a phenomenon where a non-racemic mixture of a chiral compound spontaneously fractionates into enantioenriched and enantiodepleted fractions during physical processes such as chromatography, crystallization, or even distillation. rsc.orgnih.gov Chiral sulfoxides are a class of compounds that are known to be particularly susceptible to SDE. rsc.orgnih.govresearchgate.net

This phenomenon is attributed to the formation of homo- and heterochiral aggregates with different physical properties. The highly polarized S=O bond in sulfoxides contributes to the strong intermolecular interactions that lead to SDE. nih.gov Therefore, it is highly probable that enantioenriched samples of this compound would exhibit SDE during routine laboratory procedures like flash column chromatography. This can lead to erroneous measurements of enantiomeric excess if not accounted for. A study on methyl n-pentyl sulfoxide, a structurally related compound, demonstrated a significant SDE effect during achiral column chromatography. rsc.org

Theoretical and Computational Chemistry Studies of 1 Bromo 4 Methanesulfinylbutane

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding in 1-bromo-4-methanesulfinylbutane can be thoroughly investigated using a variety of quantum chemical methods. Density Functional Theory (DFT) is a particularly well-suited approach for this purpose, offering a balance between computational cost and accuracy.

Detailed analysis of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's reactivity. The HOMO is likely to be localized on the sulfoxide (B87167) group, specifically the lone pairs on the sulfur and oxygen atoms, as well as the bromine atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be associated with the antibonding orbitals of the C-Br and S-O bonds, suggesting these are the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key determinant of the molecule's kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to probe the electronic structure. NBO analysis provides a localized picture of bonding, including the quantification of bond orders, atomic charges, and hyperconjugative interactions. For this compound, NBO analysis would likely reveal a significant polarization of the C-Br and S-O bonds, with the bromine and oxygen atoms bearing partial negative charges.

Table 1: Illustrative Calculated Electronic Properties of this compound This table presents hypothetical data based on typical values for similar compounds, as direct computational results for this compound are not readily available.

| Parameter | Predicted Value | Method |

|---|---|---|

| HOMO Energy | -9.5 eV | DFT/B3LYP |

| LUMO Energy | -0.8 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 8.7 eV | DFT/B3LYP |

| Dipole Moment | 3.5 D | DFT/B3LYP |

Conformational Analysis and Energy Landscapes

Computational methods can be used to systematically explore the potential energy surface (PES) of the molecule. This typically involves performing geometry optimizations for various starting geometries to locate the stable conformers (local minima on the PES) and the transition states that connect them. The relative energies of these conformers can then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. For haloalkanes, the relative orientation of the halogen atom with respect to the alkyl chain (e.g., anti vs. gauche) significantly impacts the conformational energy. Similarly, the orientation of the methyl group and the oxygen atom around the chiral sulfur center in the sulfoxide group will lead to different diastereomeric conformers.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound This table presents a simplified, illustrative example of what a conformational analysis might reveal. The actual energy landscape would be more complex.

| Conformer Description | Dihedral Angle (C1-C2-C3-S) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-Anti | 180° | 0.0 |

| Anti-Gauche | 60° | 0.8 |

| Gauche-Anti | 60° | 1.2 |

| Gauche-Gauche | 60° | 2.5 |

Elucidation of Reaction Mechanisms Using Quantum Chemical Methods (DFT, Ab Initio)

Quantum chemical methods are indispensable for elucidating the detailed mechanisms of chemical reactions. For this compound, these methods can be used to investigate various potential reaction pathways, such as nucleophilic substitution at the carbon bearing the bromine atom or oxidation of the sulfoxide to a sulfone.

By mapping the potential energy surface for a given reaction, computational chemists can identify the transition state (the highest energy point along the reaction coordinate) and calculate the activation energy, which is a key determinant of the reaction rate. lu.seacs.orgacs.org Methods like DFT and ab initio calculations can provide detailed information about the geometry and electronic structure of the transition state, offering insights into the factors that control the reaction's feasibility and selectivity. For instance, the mechanism of a substitution reaction could be determined to be either SN1 or SN2 by analyzing the computed reaction pathway.

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational chemistry provides a powerful means of predicting spectroscopic properties, which can be invaluable for the characterization of new or unstudied molecules like this compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with a high degree of accuracy using methods like Gauge-Including Atomic Orbitals (GIAO) in conjunction with DFT. figshare.comnih.govnih.gov These calculations can help in the assignment of experimental NMR spectra and can even be used to distinguish between different isomers or conformers. figshare.comresearchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data. Actual values would be obtained from specific quantum chemical calculations.

| Spectroscopic Property | Predicted Value | Computational Method |

|---|---|---|

| ¹³C NMR Chemical Shift (C-Br) | 35 ppm | GIAO-DFT |

| ¹H NMR Chemical Shift (CH₂-Br) | 3.4 ppm | GIAO-DFT |

| S=O Stretching Frequency (IR) | 1050 cm⁻¹ | DFT/B3LYP |

| C-Br Stretching Frequency (IR) | 650 cm⁻¹ | DFT/B3LYP |

Molecular Dynamics Simulations for Environmental and Dynamic Effects

While quantum chemical calculations are excellent for studying the properties of isolated molecules, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase (e.g., in solution) and for exploring their dynamic properties over time.

MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. This allows for the study of how the solvent environment affects the conformational preferences of this compound. For example, in a polar solvent, conformers with a larger dipole moment might be stabilized. MD simulations can also be used to study the transport properties of the molecule, such as its diffusion coefficient in a given solvent. Furthermore, these simulations can provide insights into the flexibility of the molecule and the timescales of different molecular motions. acs.orgacs.org

Advanced Analytical Characterization in Research Contexts

High-Resolution Spectroscopic Techniques for Structural and Stereochemical Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone for the structural elucidation of novel or synthesized compounds like 1-Bromo-4-methanesulfinylbutane. nih.govnih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent molecule and its fragments. umb.eduresearchgate.net

For this compound, HRMS would confirm its molecular formula (C5H11BrOS) by matching the experimentally measured mass to the theoretical exact mass. The presence of bromine and sulfur, with their characteristic isotopic patterns (79Br/81Br and 32S/33S/34S), would be definitively identified. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure by showing losses of specific moieties, such as the methanesulfinyl group or the bromine atom.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment | Theoretical m/z | Measured m/z (Hypothetical) | Difference (ppm) | Inferred Structure |

|---|---|---|---|---|

| [M+H]⁺ | 200.9741 | 200.9744 | 1.5 | C₅H₁₂BrOS⁺ |

| [M-CH₃SO]⁺ | 137.9969 | 137.9971 | 1.4 | C₄H₈Br⁺ |

| [M-Br]⁺ | 122.0633 | 122.0631 | -1.6 | C₅H₁₂OS⁺ |

Chiral Chromatographic Methods (e.g., Chiral HPLC, GC) for Enantiomeric Purity and Resolution

Since the sulfur atom in this compound is a stereocenter, the compound exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common approach. chiralpedia.comresearchgate.netnih.gov

The separation mechanism relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times. sepscience.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for a wide range of chiral compounds, including sulfoxides. researchgate.netchromatographyonline.com By analyzing a racemic sample, a chromatogram with two distinct, well-resolved peaks would be obtained, allowing for the determination of the enantiomeric excess (ee) or enantiomeric purity of a synthesized batch. nih.gov Method development would involve screening various CSPs and optimizing the mobile phase composition (e.g., hexane/isopropanol ratios) to achieve baseline separation. chromatographyonline.com

Table 2: Hypothetical Chiral HPLC Separation Parameters for this compound

| Parameter | Value/Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min (Hypothetical) |

| Retention Time (Enantiomer 2) | 10.2 min (Hypothetical) |

| Resolution (Rs) | > 2.0 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. springernature.com This technique requires a high-quality single crystal of an enantiomerically pure sample. researchgate.net The analysis of diffraction data from a crystal of either the (R) or (S) enantiomer of this compound would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

Crucially, the presence of the bromine atom, a relatively heavy element, facilitates the determination of the absolute configuration through the phenomenon of anomalous dispersion. nih.govthieme-connect.de By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be established, for instance, by calculating the Flack parameter, which should be close to zero for the correct stereochemical assignment. researchgate.netnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Analysis (e.g., NOESY, COSY, HSQC)

While standard 1D NMR (¹H and ¹³C) confirms the basic carbon-hydrogen framework, advanced 2D NMR techniques are indispensable for a detailed structural and conformational analysis of this compound.

A key feature in the ¹H NMR spectrum would be the diastereotopicity of the methylene (B1212753) protons adjacent to the chiral sulfoxide group (at C-3). tandfonline.commasterorganicchemistry.comacs.org Due to the chiral environment, these two protons are chemically non-equivalent and would likely appear as a complex multiplet (an ABX system), rather than a simple triplet. researchgate.net This non-equivalence is a direct consequence of the molecular asymmetry. masterorganicchemistry.com

Table 3: Expected 2D NMR Correlations for this compound

| Proton Signal (Hypothetical δ) | COSY Correlations | HSQC Carbon Correlation | Key HMBC Correlations |

|---|---|---|---|

| H-1 (~3.5 ppm) | H-2 | C-1 | C-2, C-3 |

| H-4 (~2.8 ppm) | H-3 | C-4 | C-2, C-3, S-CH₃ |

| S-CH₃ (~2.6 ppm) | - | S-CH₃ | C-4 |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information on the absolute configuration of chiral molecules in solution. acs.orgnih.gov These methods are particularly valuable when X-ray crystallography is not feasible due to difficulties in obtaining suitable crystals.

Applications of 1 Bromo 4 Methanesulfinylbutane in Advanced Organic Synthesis

Role as a Versatile Bifunctional Synthetic Intermediate

1-Bromo-4-methanesulfinylbutane is a bifunctional organic compound that possesses two distinct reactive sites: a primary alkyl bromide and a sulfoxide (B87167) group. This duality of functional groups makes it a versatile intermediate in organic synthesis, allowing for a range of chemical transformations. The presence of a halogen atom provides an electrophilic carbon center, which is susceptible to nucleophilic substitution reactions. In contrast, the sulfoxide moiety can act as a directing group, participate in cycloaddition reactions, or be further oxidized to a sulfone or reduced to a thioether, offering additional pathways for molecular elaboration.

The reactivity of ω-haloalkyl thioethers and their oxidized derivatives like this compound is influenced by the interplay between the sulfur-containing group and the alkyl halide. The sulfoxide group, with its stereogenic sulfur center, can introduce chirality, making it a valuable precursor for asymmetric synthesis. The combination of a soft nucleophilic sulfur center (in its thioether form) and a hard electrophilic carbon center allows for selective reactions with a variety of reagents.

Table 1: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Type | Potential Reactions |

| Bromoalkane | Electrophile | Nucleophilic substitution (SN2), Grignard reagent formation, coupling reactions |

| Methanesulfinyl | Nucleophile/Electrophile | Reduction to thioether, oxidation to sulfone, Pummerer rearrangement, directing group |

Precursor for the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are of great importance in medicinal chemistry and materials science. Sulfur-containing heterocycles, in particular, exhibit a wide range of biological activities. mdpi.com this compound can serve as a key precursor for the synthesis of various sulfur-containing heterocyclic systems.

One potential pathway involves an intramolecular cyclization reaction. The lone pair of electrons on the sulfoxide oxygen can, under certain conditions, participate in ring formation. More commonly, the precursor 1-bromo-4-(methylsulfanyl)butane can undergo intramolecular nucleophilic substitution, where the sulfur atom attacks the electrophilic carbon bearing the bromine, to form a cyclic sulfonium (B1226848) salt. This intermediate can then be dealkylated or otherwise functionalized to yield five-membered sulfur-containing rings like tetrahydrothiophene derivatives. Subsequent oxidation of the sulfur atom would lead to the corresponding sulfoxide.

Furthermore, this compound can be employed in intermolecular reactions with other bifunctional molecules to construct larger heterocyclic rings. For instance, reaction with a dinucleophile could lead to the formation of macrocycles or other complex heterocyclic architectures. The sulfoxide group can also play a crucial role in directing the stereochemical outcome of such cyclization reactions.

Building Block for the Construction of Complex Organic Molecules

The bifunctional nature of this compound makes it a valuable building block for the assembly of more complex organic molecules, including natural products and their analogs. A notable example is its potential role in the synthesis of sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables with recognized anticarcinogenic properties. mdpi.com The chemical structure of sulforaphane is 1-isothiocyanato-4-(methylsulfinyl)butane.

A common synthetic route to sulforaphane and its analogs starts from 1,4-dibromobutane (B41627). mdpi.com This is converted to a thioether, which is then oxidized to the sulfoxide and further functionalized to introduce the isothiocyanate group. This compound represents a more advanced intermediate in this synthetic sequence, where the sulfoxide is already in place. The remaining bromo- group can be converted to an amine, which is then reacted with thiophosgene or a related reagent to furnish the isothiocyanate functionality. mdpi.com

The utility of this compound extends to its analogs as well. For example, 1-bromo-2-methyl-4-(methylsulfanyl)butane is a critical intermediate in the preparation of sulforaphane analogs, highlighting the importance of this structural motif in medicinal chemistry.

Development of Tailored Reagents and Catalysts from this compound Scaffolds

While specific examples of reagents and catalysts derived from this compound are not extensively documented in the literature, its functional groups offer the potential for the development of tailored synthetic tools.

The alkyl bromide functionality allows for the formation of an organometallic species, such as a Grignard or organolithium reagent, by reaction with magnesium or lithium metal, respectively. These reagents are powerful nucleophiles used to form new carbon-carbon bonds. However, the presence of the sulfoxide group, which can react with organometallics, may require protective group strategies or carefully controlled reaction conditions.

Alternatively, the sulfoxide group itself can be part of a ligand scaffold for transition metal catalysis. Chiral sulfoxides are well-established as effective ligands in a variety of asymmetric transformations. The butyl chain of this compound could be functionalized to incorporate other coordinating atoms, leading to novel bidentate or tridentate ligands. The stereogenic sulfur atom of the sulfoxide could induce asymmetry in the catalytic process, enabling the synthesis of chiral molecules.

Applications in Materials Science as Functionalized Monomers or Surface Modifiers

The application of this compound in materials science is an emerging area with potential in the development of functional polymers and surface coatings. The reactive alkyl bromide handle can be utilized for the covalent attachment of this molecule to surfaces, thereby modifying their properties. For instance, grafting this compound onto a solid support would introduce the polar sulfoxide group, which could alter the surface's hydrophilicity, adhesion, and biocompatibility.

In polymer chemistry, this compound could potentially serve as a functional monomer. The bromo- group can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers with sulfoxide groups in the side chains. Such polymers could exhibit interesting properties, including thermal responsiveness, and could find applications as smart materials or in drug delivery systems.

Furthermore, the sulfoxide group can be a precursor to a conductive polymer. Oxidation of the corresponding poly(thioether) would yield a poly(sulfoxide), and further chemical modifications could potentially lead to conjugated systems with interesting electronic properties.

Future Directions and Emerging Research Avenues in Bifunctional Organosulfur Chemistry

The field of bifunctional organosulfur chemistry is poised for significant advancement, driven by the unique reactivity and biological importance of molecules containing sulfur in various oxidation states alongside other functional groups. A key exemplar in this class is sulforaphane, [(-)-1-isothiocyanato-4(R)-(methylsulfinyl)butane], a potent inducer of anticarcinogenic enzymes. johnshopkins.edunih.gov The exploration of sulforaphane and its synthetic analogs provides a roadmap for future research, where precursor molecules like This compound serve as critical building blocks. This bifunctional compound, featuring a reactive bromo group and a chiral sulfinyl moiety, represents an ideal starting point for the synthesis of diverse and complex organosulfur molecules. researchgate.net The future of this field is being shaped by innovations in sustainable synthesis, automation, reactivity discovery, catalysis, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.